molecular formula C18H24O3 B1204868 E 696 CAS No. 55620-96-7

E 696

Cat. No.: B1204868
CAS No.: 55620-96-7
M. Wt: 288.4 g/mol
InChI Key: ZQVMDNVYGANWSS-UHFFFAOYSA-N
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Description

E 696 is a complex organic compound with a unique structure that includes a pentanoic acid backbone, a dimethyl group, and a methoxy-substituted naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 2,2-dimethyl-3-(6-methoxy-3,4-dihydro-2-naphthyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a naphthalene derivative with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of strong bases, such as sodium hydride, and oxidizing agents like potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes to improve yield and efficiency. Catalysts such as palladium on carbon or platinum may be used to facilitate hydrogenation reactions, while large-scale oxidation can be achieved using continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

E 696 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide or potassium dichromate.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

E 696 has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of pentanoic acid, 2,2-dimethyl-3-(6-methoxy-3,4-dihydro-2-naphthyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Pentanoic acid, 2,2-dimethyl-, methyl ester: Similar structure but with a methyl ester group instead of the naphthyl group.

    Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester: Contains a similar pentanoic acid backbone with different substituents.

    Pentanoic acid, 4-methyl-, 3,7-dimethyl-6-octenyl ester: Another ester derivative with a different alkyl chain.

Uniqueness

E 696 is unique due to the presence of the methoxy-substituted naphthyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

55620-96-7

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

3-(6-methoxy-3,4-dihydronaphthalen-2-yl)-2,2-dimethylpentanoic acid

InChI

InChI=1S/C18H24O3/c1-5-16(18(2,3)17(19)20)14-7-6-13-11-15(21-4)9-8-12(13)10-14/h8-11,16H,5-7H2,1-4H3,(H,19,20)

InChI Key

ZQVMDNVYGANWSS-UHFFFAOYSA-N

SMILES

CCC(C1=CC2=C(CC1)C=C(C=C2)OC)C(C)(C)C(=O)O

Canonical SMILES

CCC(C1=CC2=C(CC1)C=C(C=C2)OC)C(C)(C)C(=O)O

Synonyms

2-naphthalenepropionic acid, 3,4-dihydro-alpha,alpha-dimethyl-beta-ethyl-6-methoxy-
3-(3,4-dihydro-6-methoxy-2-naphthyl)--2,2-dimethylpentanoic acid
3-(3,4-dihydro-6-methoxy-2-naphthyl)-2,2-dimethyl pentanoic acid
E 696
E-696
E696
pentanoic acid, 2,2-dimethyl-3-(6-methoxy-3,4-dihydro-2-naphthyl)-

Origin of Product

United States

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